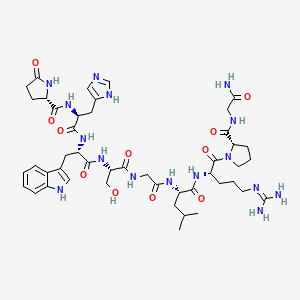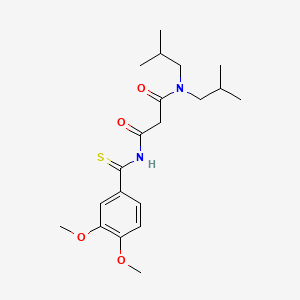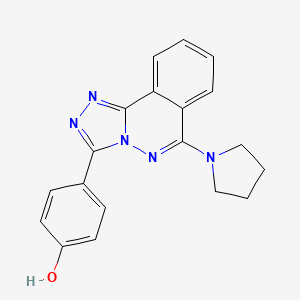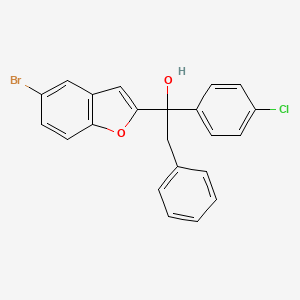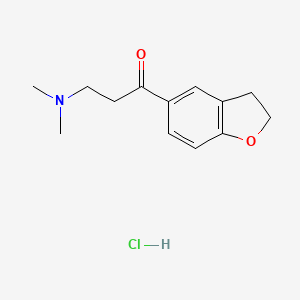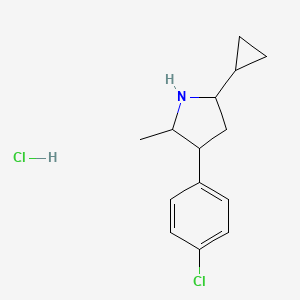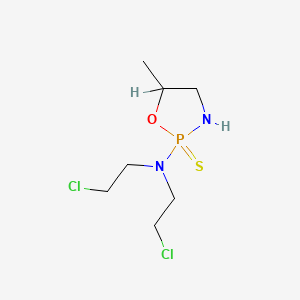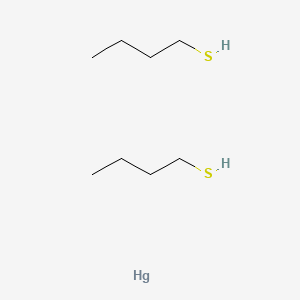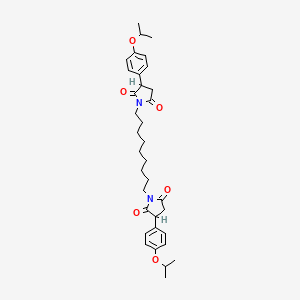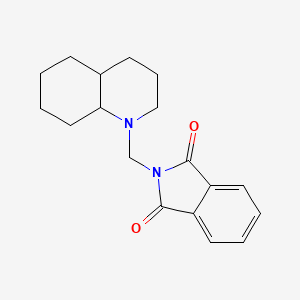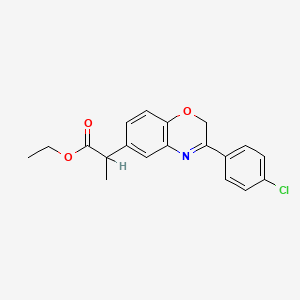
Icomucret sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of icomucret sodium involves the hydroxylation of eicosatetraenoic acid. The reaction typically requires specific catalysts and controlled conditions to ensure the correct stereochemistry of the product . The process involves multiple steps, including the protection and deprotection of functional groups to achieve the desired hydroxylation at the 15th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product . The production process is optimized for yield and cost-effectiveness, making it feasible for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
Icomucret sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different structural analogs.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound. These derivatives have different biological activities and can be used for various research applications .
Applications De Recherche Scientifique
Icomucret sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in modulating inflammatory responses and immune functions.
Medicine: Investigated for its potential in treating dry eye syndrome and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Icomucret sodium exerts its effects by inhibiting the formation of leukotriene B4, a potent inflammatory mediator. It specifically targets the 5-lipoxygenase pathway, reducing the production of pro-inflammatory molecules . This inhibition leads to decreased inflammation and reduced symptoms in conditions like dry eye syndrome .
Comparaison Avec Des Composés Similaires
Similar Compounds
15-Hydroxyeicosatetraenoic acid: A closely related compound with similar anti-inflammatory properties.
12-Hydroxyeicosatetraenoic acid: Another hydroxyeicosatetraenoic acid derivative with distinct biological activities.
Leukotriene B4 inhibitors: A class of compounds that inhibit leukotriene B4 formation, similar to icomucret sodium
Uniqueness
This compound is unique due to its specific inhibition of leukotriene B4 formation and its potential therapeutic applications in ophthalmic disorders. Its ability to modulate inflammatory responses makes it a valuable compound for research and therapeutic development .
Propriétés
Numéro CAS |
339046-14-9 |
|---|---|
Formule moléculaire |
C20H31NaO3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
sodium;(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C20H32O3.Na/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23;/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23);/q;+1/p-1/b5-4-,10-8-,11-9-,17-14+;/t19-;/m0./s1 |
Clé InChI |
RQVLCLFGGVMPGP-OMIIFBLASA-M |
SMILES isomérique |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O.[Na+] |
SMILES canonique |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


